Activity Against FLT3-D835 Resistance Mutants: Crenolanib vs. Quizartinib
Crenolanib demonstrates a 1000-fold improvement in cytotoxic potency against cells harboring the common FLT3-D835Y resistance mutation compared to the second-generation type II inhibitor quizartinib [1]. While quizartinib is highly potent against FLT3-ITD, its activity is virtually abolished in the presence of the D835Y mutation [2]. In contrast, Crenolanib retains near-equivalent activity against both FLT3-ITD and FLT3-ITD+D835Y mutant cells, indicating its potential to overcome a key mechanism of clinical resistance that inactivates quizartinib [3].
| Evidence Dimension | Cellular cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Crenolanib IC50 = 1.3 nM (Ba/F3-FLT3-ITD+D835Y cells) |
| Comparator Or Baseline | Quizartinib IC50 = 1340 nM (Ba/F3-FLT3-ITD+D835Y cells) |
| Quantified Difference | ~1000-fold greater potency for Crenolanib against the D835Y resistance mutant |
| Conditions | Ba/F3 cell model expressing FLT3-ITD plus secondary D835Y resistance mutation; 72-hour cytotoxicity assay |
Why This Matters
This evidence demonstrates that Crenolanib is functional against a prevalent resistance mechanism that completely inactivates quizartinib, directly supporting its procurement for research on resistant FLT3-mutant AML or for preclinical development where quizartinib would be ineffective.
- [1] Smith, C. C., et al. (2014). Crenolanib is a selective type I pan-FLT3 inhibitor. Proceedings of the National Academy of Sciences, 111(14), 5319-5324. View Source
- [2] Smith, C. C., et al. (2014). Crenolanib is a selective type I pan-FLT3 inhibitor. Proceedings of the National Academy of Sciences, 111(14), 5319-5324. View Source
- [3] Smith, C. C., et al. (2014). Crenolanib is a selective type I pan-FLT3 inhibitor. Proceedings of the National Academy of Sciences, 111(14), 5319-5324. View Source
